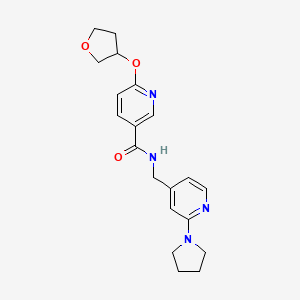
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Ligand Bonding and Coordination Compounds
Nicotinamide and its derivatives, including N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, are recognized for their potential in forming coordination compounds with metals. These compounds can engage in metal-ligand bonding through the pyridine ring nitrogen and the carbonyl oxygen (or carboxyl oxygen in nicotinic acid). This ability facilitates the creation of monodentate or bidentate bridging ligand configurations, potentially leading to polymeric structures. The versatility in bonding modes makes nicotinamide derivatives valuable in the study and synthesis of coordination chemistry, particularly with mercury(II) halides and pseudohalides, enhancing our understanding of metal-organic frameworks and their applications (Ahuja, Singh, & Rai, 1975).
Role in Enzymatic Reactions and Disease Implications
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is structurally related to nicotinamide, which is a substrate for Nicotinamide N-Methyltransferase (NNMT). NNMT is an enzyme that catalyzes the N-methylation of nicotinamide, affecting the metabolism of pyridine-containing compounds. This enzymatic activity is crucial for physiological and pathophysiological processes, with implications in various human diseases. The study of NNMT inhibitors, including derivatives of nicotinamide, can provide insights into the enzyme's role in disease mechanisms, offering potential therapeutic targets (Babault et al., 2018).
Chemical Synthesis and Material Science
Research into nicotinamide derivatives extends into the realm of material science and chemical synthesis. These compounds serve as ligands in the formation of complex materials with specific properties, such as corrosion inhibition. For instance, nicotinamide derivatives have been investigated for their ability to inhibit corrosion on metal surfaces, a vital application in industrial chemistry and materials engineering. The understanding of their adsorption behavior and interaction with metal surfaces can lead to the development of new materials and coatings that protect against corrosion, contributing to longer-lasting and more sustainable materials (Chakravarthy, Mohana, & Kumar, 2014).
properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(16-3-4-19(22-13-16)27-17-6-10-26-14-17)23-12-15-5-7-21-18(11-15)24-8-1-2-9-24/h3-5,7,11,13,17H,1-2,6,8-10,12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSKWWRTOIKDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2711581.png)
![methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711582.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2711583.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2711584.png)
![3,6-diamino-N-(4-chloro-2,5-dimethoxyphenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711585.png)
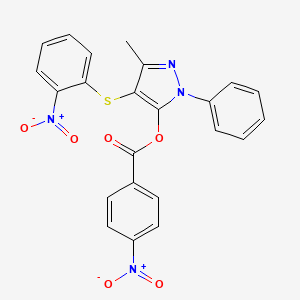
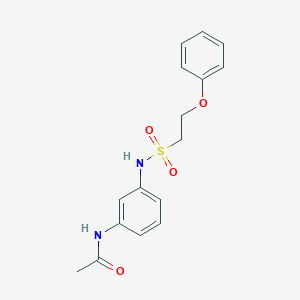
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2711589.png)
![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one](/img/structure/B2711592.png)
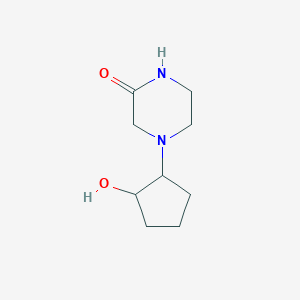
![(1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2711596.png)
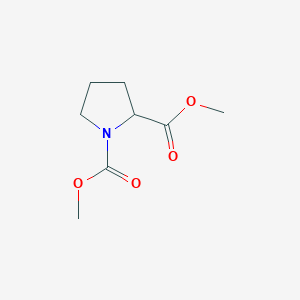
![N-(furan-2-ylmethyl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2711601.png)